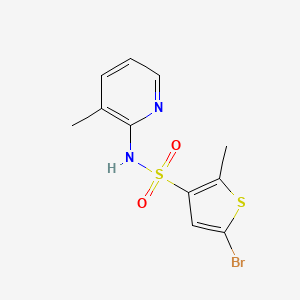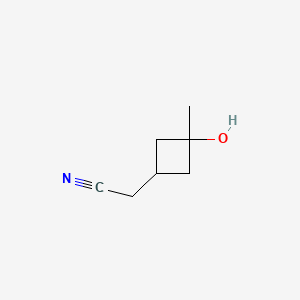
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is characterized by a cyclobutane ring substituted with a hydroxy group and a methyl group in the trans configuration, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile typically involves organic synthesis techniquesThe final step involves the addition of the acetonitrile group .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing bulk reagents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutaneacetonitrile: Lacks the hydroxy and methyl groups.
3-Hydroxy-3-methylcyclobutanone: Contains a ketone group instead of the nitrile group.
3-Methylcyclobutanone: Lacks the hydroxy group.
Uniqueness
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile is unique due to the presence of both the hydroxy and nitrile groups in the trans configuration on the cyclobutane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(3-hydroxy-3-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H11NO/c1-7(9)4-6(5-7)2-3-8/h6,9H,2,4-5H2,1H3 |
InChI Key |
VONPPOIRZNNFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


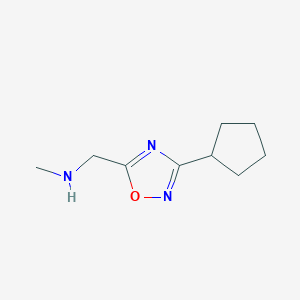
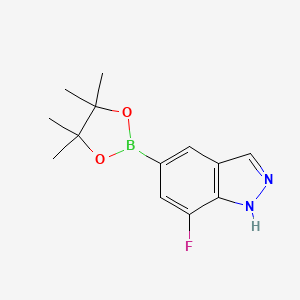
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)


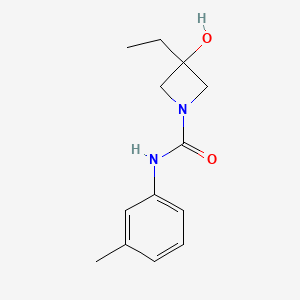
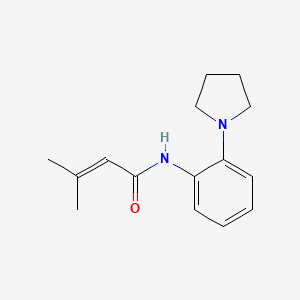

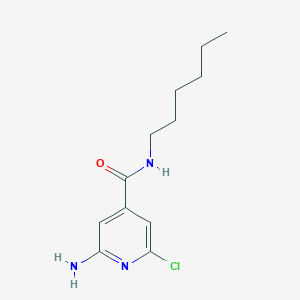
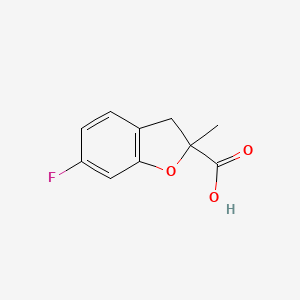

![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)

